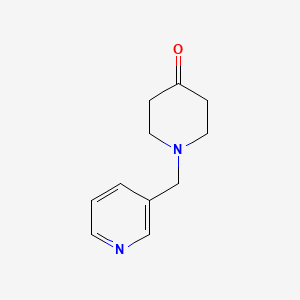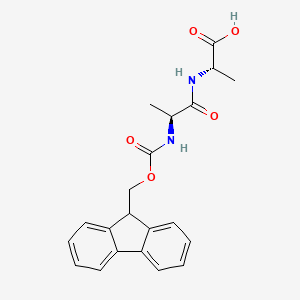
Fmoc-Ala-Ala-OH
Übersicht
Beschreibung
“Fmoc-Ala-Ala-OH” is an Fmoc protected alanine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids with a methyl group as the side chain .
Synthesis Analysis
“Fmoc-Ala-Ala-OH” can be synthesized from L-alanine by Fmoc protection . It is also used as a building block in the preparation of triazolopeptides, and azapeptides in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .Molecular Structure Analysis
The molecular structure of “Fmoc-Ala-Ala-OH” is characterized by a small side chain which confers a high degree of flexibility when incorporated into a polypeptide chain .Chemical Reactions Analysis
“Fmoc-Ala-Ala-OH” is potentially useful for proteomics studies and solid phase peptide synthesis techniques .Physical And Chemical Properties Analysis
“Fmoc-Ala-Ala-OH” is a white to off-white powder . Its empirical formula is C21H22N2O5 and its molecular weight is 382.41 . It has a melting point of 147-153 °C .Wissenschaftliche Forschungsanwendungen
1. Peptide Synthesis and Structure Studies
- Fmoc-Ala-Ala-OH is used in the solid-phase synthesis of peptides, with applications in studying peptide structures. Larsen et al. (1993) investigated the solid-phase synthesis of a peptide using Fmoc as the N-α-protecting group, observing the influence of the Fmoc group on peptide secondary structures, primarily supporting β-sheet conformations (Larsen et al., 1993).
2. Self-Assembling Peptides and Biomaterials
- Eckes et al. (2014) explored the self-assembly of Fmoc-conjugated peptides, including Fmoc-Ala-Ala, into nanostructures. These nanostructures have potential applications in developing soft biomaterials for biomedical uses (Eckes et al., 2014).
3. Interaction with DNA
- Medvedkin et al. (1995) studied the interactions of peptides, including those with sequences of Ala*Ala, with DNA. The research focused on the fluorescence of the Fmoc group attached to peptides and their binding to DNA, suggesting potential applications in the study of DNA-protein interactions (Medvedkin et al., 1995).
4. Impurity Identification in Peptide Synthesis
- Research by Hlebowicz et al. (2008) identified impurities like Fmoc-β-Ala-OH in Fmoc-protected amino acid derivatives, highlighting the importance of quality control in peptide synthesis involving Fmoc groups (Hlebowicz et al., 2008).
5. Antibacterial and Anti-inflammatory Applications
- Schnaider et al. (2019) demonstrated the antibacterial capabilities of nanoassemblies formed by Fmoc-decorated amino acids, highlighting their potential in developing biomedical materials (Schnaider et al., 2019).
6. Hydrogel Formation and Biomedical Uses
- Gour et al. (2021) reported on the self-assembled structures formed by Fmoc modified aliphatic amino acids, including Fmoc-Ala-OH. These self-assembled structures, like hydrogels, have potential applications in the biomedical field (Gour et al., 2021).
Safety And Hazards
Zukünftige Richtungen
“Fmoc-Ala-Ala-OH” has potential applications in proteomics studies and solid phase peptide synthesis techniques . It can be used as a building block in the preparation of triazolopeptides, and azapeptides .
Relevant Papers A paper titled “Interface Passivation of Perovskite Solar Cells by Fmoc-Ala-OH Amino Acids” discusses the influence of an amino acid-based N- (9-fluorenylmethoxycarbonyl)-L-alanine (Fmoc-Ala-OH) molecule on the perovskite surface quality and thus device performance . Another paper discusses the use of “Fmoc-Ala-OH” as a building block in the preparation of triazolopeptides, and azapeptides .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-12(19(24)22-13(2)20(25)26)23-21(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,22,24)(H,23,27)(H,25,26)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGGBPQPMISJCA-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427065 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ala-Ala-OH | |
CAS RN |
87512-31-0 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




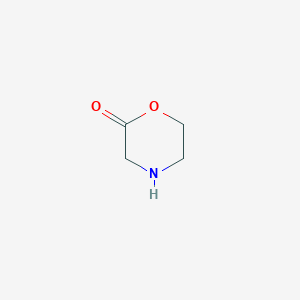
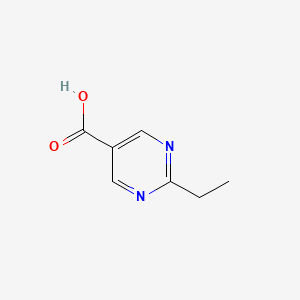
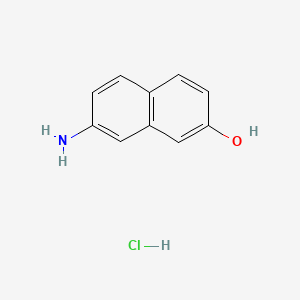
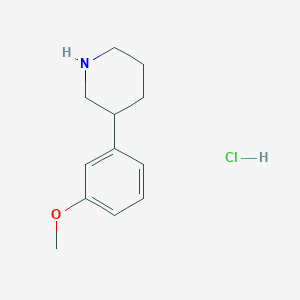
![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368148.png)
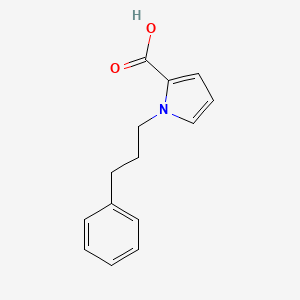
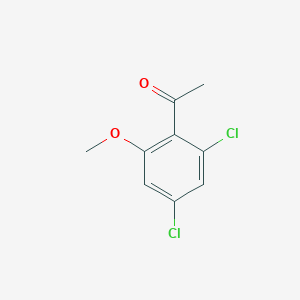
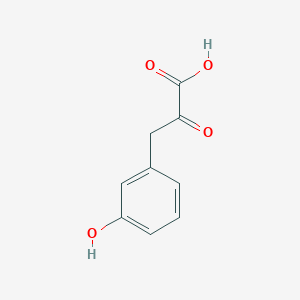
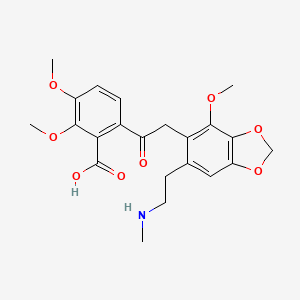
![(E)-4-[2-[4-(cyclohexanecarbonylamino)benzoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1368160.png)
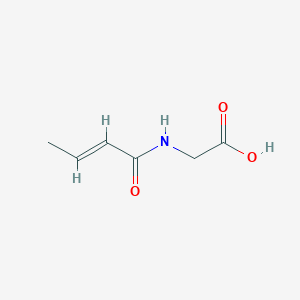
![3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol](/img/structure/B1368164.png)
